molecular formula C14H16F3N5O3S B2814828 1-[1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione CAS No. 2097867-25-7

1-[1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione

Cat. No. B2814828
CAS RN: 2097867-25-7
M. Wt: 391.37
InChI Key: SZBBJYATGAOHSY-UHFFFAOYSA-N
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Description

The 1,2,3-thiadiazole derivatives are known for their wide range of biological activities including antimicrobial activity . They are synthesized from 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid .


Synthesis Analysis

The synthesis of 1,3,4-thiadiazolyl derivatives involves the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,3,4-thiadiazolyl derivatives include the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .

Scientific Research Applications

Synthesis and Chemical Reactions

  • The compound 1-[1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione, related to the 1,2,3-thiadiazole and imidazolidine-2,4-dione chemical classes, has been studied for various synthesis methods and chemical reactions. For instance, 1,2,3-thiadiazoles have been synthesized through the reaction of phenoxyacetyl chlorides with diazoacetylamides, yielding α-diazo-β-ketoacetamides, which then cyclize to form 4-carboxamido-5-phenoxymethyl-1,2,3-thiadiazoles (Peet & Sunder, 1975).

Biological Activity and Pharmacological Applications

  • Imidazolidine-2,4-diones and related compounds have been extensively researched for their biological activities. For example:
    • Certain 5-((3-aryl-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolidine-2,4-diones exhibit significant in vitro antibacterial activity against gram-positive bacteria and notable antifungal activity (Prakash et al., 2011).
    • Imidazolidine-2,4-dione derivatives have shown inhibitory action on the ABCB1 pump, significant cytotoxic, and antiproliferative properties, especially in multidrug-resistant cells (Żesławska et al., 2019).

Material Synthesis and Characterization

  • Research has also focused on synthesizing new scaffolds and evaluating their properties. For instance, a series of novel scaffolds such as Thiadiazolyl Piperidine and Thiadiazolyl Piperazine were synthesized from biologically active stearic acid and evaluated for their antimicrobial activities (Abdelmajeid et al., 2017).

Mechanism of Action

The mechanism of action of 1,2,3-thiadiazole derivatives is not specifically mentioned, but they are known for their antimicrobial activity .

Future Directions

The future directions for research on 1,2,3-thiadiazole derivatives could involve further exploration of their antimicrobial activity and potential applications in medicine .

properties

IUPAC Name

1-[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3N5O3S/c1-8-11(26-19-18-8)12(24)20-4-2-9(3-5-20)21-6-10(23)22(13(21)25)7-14(15,16)17/h9H,2-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZBBJYATGAOHSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N2CCC(CC2)N3CC(=O)N(C3=O)CC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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